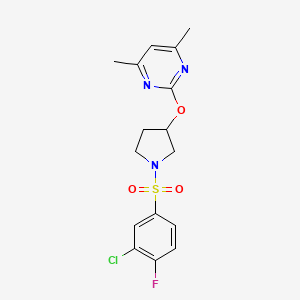

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

描述

属性

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN3O3S/c1-10-7-11(2)20-16(19-10)24-12-5-6-21(9-12)25(22,23)13-3-4-15(18)14(17)8-13/h3-4,7-8,12H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYJPIVNQJKLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is attached to the pyrrolidine-sulfonyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the halogenated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.

科学研究应用

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit activities such as:

- Antimicrobial Properties : Studies have shown that derivatives of similar structures can possess antibacterial and antifungal activities, suggesting that this compound might also exhibit similar effects against various pathogens .

- Neurotransmitter Modulation : The structural similarity to known neurotransmitter agents implies possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .

Drug Development

Due to its complex structure, the compound serves as a scaffold for the development of new drugs targeting specific diseases. Researchers are exploring its potential in:

- Cancer Therapy : Compounds with similar functionalities have been studied for their ability to inhibit cancer cell proliferation. The sulfonyl group may play a crucial role in enhancing the compound's efficacy against tumor cells.

- Inflammatory Diseases : Given the anti-inflammatory properties observed in related compounds, this molecule could be investigated for its therapeutic potential in conditions like arthritis or other inflammatory disorders.

Table 1: Summary of Biological Activities

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions, providing insights into synthetic methodologies applicable in pharmaceutical chemistry. The synthesis pathway often includes:

- Sulfonylation Reactions : Introduction of the sulfonyl group is critical for enhancing biological activity.

- Pyrrolidine Formation : The formation of the pyrrolidine ring is essential for maintaining the structural integrity and functionality of the compound.

作用机制

The mechanism of action of 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS 83217-12-3) serves as a relevant comparator (Table 1). Key distinctions include:

Substituents : The target compound has methyl groups at pyrimidine positions 4 and 6, whereas the comparator has chlorine atoms. Methyl groups typically reduce electrophilicity and may improve metabolic stability compared to chloro substituents.

Linker Group : The target compound incorporates a sulfonyl-pyrrolidine-oxy linker, absent in the comparator. This moiety likely enhances solubility and conformational flexibility.

Molecular Weight : The comparator has a lower molecular weight (277.5 g/mol) due to the absence of the pyrrolidine-sulfonyl group.

Table 1: Structural and Physicochemical Comparison

Research Findings and Limitations

Activity Data: No direct pharmacological or biochemical data for the target compound are available in the provided evidence. In contrast, 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine is noted as a "useful research chemical," though its applications are unspecified .

Synthetic Accessibility: The sulfonyl-pyrrolidine linker in the target compound may complicate synthesis compared to the simpler comparator.

生物活性

The compound 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine exhibits significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it features a pyrimidine core substituted with a pyrrolidine moiety linked to a sulfonyl group. The synthesis typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Formation of Sulfonyl Chloride : Reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid.

- Coupling with Pyrrolidine : The sulfonyl chloride reacts with pyrrolidine to form the sulfonyl derivative.

- Pyrimidine Coupling : The resulting compound is then reacted with a suitable pyrimidine derivative.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives can inhibit bacterial growth effectively. The sulfonyl group in this compound may enhance its interaction with bacterial enzymes or receptors, leading to increased efficacy against pathogens.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, altering their activity and downstream effects.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of related compounds, it was found that derivatives containing the sulfonyl group exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Study 2: Anticancer Activity

A comparative analysis involving various pyrimidine derivatives highlighted that those with a similar structure to this compound demonstrated IC50 values in the low micromolar range against A431 cells. This suggests a promising avenue for further development as an anticancer agent.

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the key synthetic steps and safety considerations for preparing 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine?

- Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine intermediates followed by nucleophilic substitution. Critical steps include:

Sulfonylation : Reacting pyrrolidin-3-ol with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using NaOH as a base to form the sulfonamide intermediate .

Coupling : Reacting the sulfonamide intermediate with 4,6-dimethylpyrimidin-2-ol under Mitsunobu or nucleophilic substitution conditions .

- Safety : Use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/contact (H300-H313 hazards). Waste must be segregated and disposed via certified handlers .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure via H/C NMR, focusing on sulfonyl (δ 7.5–8.2 ppm) and pyrimidine protons (δ 6.5–7.0 ppm) .

- HPLC : Assess purity (>99%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between pyrrolidine and pyrimidine rings) .

Q. How should waste containing this compound be managed?

- Methodological Answer :

- Segregation : Store halogenated waste separately in labeled containers.

- Disposal : Collaborate with licensed waste management firms for incineration or chemical neutralization. Document disposal protocols per OSHA HCS2012 .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer :

- Solvent Screening : Compare DCM (high polarity, 99% purity) vs. ethanol/DCM mixtures (improved recrystallization) .

- Catalyst Selection : Test Mitsunobu conditions (e.g., DIAD/PPh) vs. Pd-catalyzed coupling for pyrimidine attachment .

- Table :

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | DCM | Ethanol/DCM (1:2) |

| Base | NaOH | None (aza-Wittig) |

| Yield | 99% purity | "Excellent yield" |

Q. What structural insights can X-ray crystallography provide for SAR studies?

- Methodological Answer :

- Conformational Analysis : The pyrrolidine ring adopts a twisted conformation, with dihedral angles of 80.6° (vs. fluorophenyl) and 73.7° (vs. pyrimidine) .

- SAR Implications : Substituents at the 3-position of pyrrolidine influence steric hindrance; methyl groups on pyrimidine enhance π-π stacking with biological targets .

Q. How do reaction mechanisms differ between aza-Wittig and palladium-catalyzed routes?

- Methodological Answer :

- Aza-Wittig : Forms iminophosphorane intermediates, enabling C–N bond formation without metal catalysts. Ideal for sensitive substrates .

- Pd-Catalyzed : Requires ligands (e.g., XPhos) for C–C coupling. Higher functional group tolerance but sensitive to oxygen .

Q. How can contradictory literature data on synthesis conditions be resolved?

- Methodological Answer :

Systematic Replication : Repeat methods from (NaOH/DCM) and (solvent mix) under controlled conditions.

DOE (Design of Experiments) : Vary solvents, bases, and temperatures to identify critical parameters.

Analytical Validation : Cross-check purity via HPLC and NMR to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。